Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate
Description
UV-Visible Spectroscopy
The compound exhibits strong absorption in the visible range (λₘₐₓ = 480–520 nm) due to π→π* transitions in the conjugated azo-aromatic system . Bathochromic shifts occur in alkaline media as the hydroxy group deprotonates, extending conjugation :
| Condition | λₘₐₓ (nm) | Transition Type |
|---|---|---|
| Neutral (pH 7) | 490 | π→π* (azo + benzene) |
| Alkaline (pH 12) | 510 | Extended conjugation |
Infrared Spectroscopy
Prominent IR bands include:
Nuclear Magnetic Resonance Spectroscopy
Theoretical ¹H NMR signals (D₂O, 400 MHz):
- δ 8.2–7.1 ppm : Multiplet (naphthyl and benzene protons) .
- δ 6.8 ppm : Singlet (hydroxy proton, exchangeable) .
- δ 3.1 ppm : Quartet (sodium counterion, non-equivalent) .
¹³C NMR would display 16 distinct signals, including quaternary carbons adjacent to the azo and sulfonate groups .
Properties
CAS No. |
83006-60-4 |
|---|---|
Molecular Formula |
C16H11N2NaO4S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
sodium;3-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-16-14-7-2-1-4-11(14)8-9-15(16)18-17-12-5-3-6-13(10-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 |
InChI Key |
USXNMGSHYGNZFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- Starting Material: Typically, 3-aminobenzenesulfonic acid or its derivatives are used as the aromatic amine precursor.
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are employed to generate the diazonium salt in situ.
- Conditions: The reaction is carried out at low temperatures (0–5 °C) to stabilize the diazonium salt and prevent decomposition.
- Reaction: The aromatic amine is converted into the corresponding diazonium chloride salt.
Coupling Reaction
- Coupling Component: 1-hydroxy-2-naphthol (also known as β-naphthol) is used as the coupling partner.
- Conditions: The coupling is performed in an alkaline medium (pH ~8-10) to activate the naphthol for electrophilic attack.
- Mechanism: The diazonium salt electrophilically attacks the activated naphthol, forming the azo bond (-N=N-).
- Temperature: Typically maintained at 0–10 °C to control the reaction rate and avoid side reactions.
- Outcome: Formation of 3-((1-hydroxy-2-naphthyl)azo)benzenesulfonic acid.
Neutralization and Salt Formation
- The acidic azo compound is neutralized with sodium hydroxide (NaOH) to form the sodium salt, Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate.
- This step improves the compound’s solubility and stability for industrial and laboratory use.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| Diazotization | 3-Aminobenzenesulfonic acid + NaNO2 + HCl | 0–5 °C, aqueous medium | Diazonium salt of 3-aminobenzenesulfonic acid |
| Coupling | Diazonium salt + 1-hydroxy-2-naphthol (alkaline) | pH 8-10, 0–10 °C | 3-((1-hydroxy-2-naphthyl)azo)benzenesulfonic acid |
| Neutralization | Azo acid + NaOH | Room temperature | This compound |
Research Findings and Optimization
- Temperature Control: Maintaining low temperatures during diazotization and coupling is critical to prevent diazonium salt decomposition and side reactions, ensuring high yield and purity.
- pH Control: Alkaline conditions during coupling enhance nucleophilicity of the naphthol, promoting efficient azo bond formation.
- Purification: The crude product is typically purified by crystallization from water or aqueous alcohol solutions to remove unreacted starting materials and inorganic salts.
- Yield: Optimized conditions can achieve yields exceeding 80%, with purity confirmed by spectroscopic methods.
Analytical Characterization Supporting Preparation
- UV-Vis Spectroscopy: Confirms azo chromophore formation with characteristic absorbance maxima in the visible region (~400–500 nm).
- NMR Spectroscopy: Aromatic proton signals and hydroxyl group resonances confirm the structure.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 350.3 g/mol.
- Elemental Analysis: Confirms sodium, sulfur, nitrogen, and oxygen content consistent with the molecular formula C16H11N2NaO4S.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Diazotization Temp | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling pH | 8–10 | Activates naphthol for coupling |
| Coupling Temp | 0–10 °C | Controls reaction rate |
| Neutralization Agent | Sodium hydroxide (NaOH) | Converts acid to sodium salt |
| Solvent | Water or aqueous alcohol | Facilitates reaction and purification |
| Yield | >80% | Dependent on reaction control |
Notes on Industrial Scale Preparation
- Industrial synthesis employs continuous flow reactors for diazotization and coupling to maintain consistent temperature and pH.
- Large-scale neutralization and crystallization steps are optimized for product purity and recovery.
- Waste treatment protocols are implemented to handle nitrite and acid residues safely.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Reagents like halogens or nitro groups can be introduced under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Dye and Textile Industry
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is primarily utilized as a dye in the textile industry due to its vibrant color and stability. Its applications include:
- Textile Dyeing : Used for dyeing cotton, wool, and synthetic fibers.
- Pigment Production : Serves as a precursor for synthesizing various pigments.
Case Study: Textile Applications
A study conducted on the dyeing properties of this compound revealed that it provides excellent color fastness and brightness when applied to different textile substrates. The dyeing process typically involves:
- Pre-treatment of fibers.
- Application of the dye in a controlled temperature environment.
- Post-treatment for color fixation.
Biological Interactions
Research indicates that azo compounds like this compound can interact with biological systems, particularly proteins and nucleic acids. These interactions are crucial for:
- Assessing Safety : Understanding how the compound behaves in biological systems helps evaluate its safety for human exposure.
- Potential Therapeutic Uses : Investigations into its ability to modulate protein misfolding and aggregation suggest potential applications in treating diseases related to protein misfolding, such as Alzheimer's disease.
Interaction Studies
Studies have shown that this compound can affect the functionality of certain proteins, indicating its potential role in drug development and therapeutic applications.
Environmental Applications
The compound is also explored for its environmental impact and potential uses in pollution control:
- Corrosion Inhibition : Research has demonstrated that this compound can inhibit corrosion in metal surfaces when used in acidic environments, such as hydrochloric acid solutions .
Data Table: Summary of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Textile Dyeing | Used as a dye for various fibers | Excellent color fastness and brightness |
| Biological Research | Interaction with proteins and nucleic acids | Potential therapeutic uses |
| Environmental Protection | Corrosion inhibition in acidic environments | Reduces metal degradation |
Mechanism of Action
The mechanism by which Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate exerts its effects is primarily through its ability to interact with various molecular targets. The azo group can undergo reversible changes in its electronic structure, leading to color changes that are useful in pH indication and staining. The compound can also form complexes with metal ions, enhancing its utility in analytical chemistry.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, physicochemical properties, and applications of Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate with related azo dyes:
Key Comparative Insights
Positional Isomerism :
- Acid Orange 7 (4-sulphonato isomer) exhibits higher aqueous solubility than the target compound (3-sulphonato), likely due to steric and electronic effects influencing hydration .
- The 1-hydroxy-2-naphthyl vs. 2-hydroxy-1-naphthyl configuration impacts photostability and biodegradability. Acid Orange 7 degrades more efficiently in aerobic bioreactors, suggesting positional substituents affect metabolic pathways .
Complexity and Toxicity: Acid Orange 24’s dual azo groups and dimethylphenyl substituents reduce solubility and increase environmental persistence, necessitating stricter regulatory controls .
Functional Group Influence :
- The hydroxyphenyl group in Sodium 3-[[4-[(4-hydroxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate enhances metal-binding capacity, making it suitable for specialized dyeing applications .
Research Findings and Environmental Considerations
- Biodegradability : Azo dyes with simpler structures (e.g., Acid Orange 7) are more amenable to microbial degradation than those with bulky substituents .
- Regulatory Status : Compounds like Acid Orange 24 and Metanil Yellow face usage restrictions in cosmetics and food due to structural complexity and toxicity .
- Synthetic Pathways : Derivatives with sulphonate groups at the benzene 3-position (e.g., the target compound) often require specialized sulfonation steps, impacting production costs .
Biological Activity
Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate, an azo compound, is characterized by its vibrant coloration and potential biological activities. This compound has garnered interest in various fields, particularly in dye chemistry and biomedical research due to its interactions with biological molecules.
Chemical Structure and Properties
- Molecular Formula : C13H11N2NaO3S
- Molecular Weight : Approximately 350.32 g/mol
- Functional Groups : Azo group (-N=N-), sulfonate group (-SO3Na), and hydroxynaphthyl moiety.
The compound is synthesized through a diazotization reaction followed by coupling, which allows for the selective formation of the azo linkage while maintaining the integrity of the sulfonate group.
This compound interacts with various biomolecules, including proteins and nucleic acids. Its mechanism of action may involve:
- Binding to Proteins : The compound can alter protein function, potentially affecting enzymatic activity and cellular signaling pathways.
- Interference with Nucleic Acids : It may interact with DNA or RNA, influencing gene expression and cellular metabolism.
These interactions are crucial for understanding its safety profile and therapeutic potential in medical applications .
Antioxidant Activity
Research indicates that azo compounds like this compound exhibit antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is significant in preventing cellular damage associated with various diseases .
Antimicrobial Properties
Azo compounds have been studied for their antimicrobial effects. This compound demonstrates notable antibacterial activity against several pathogens, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce cell death in certain cancer cell lines. This suggests potential applications in cancer therapy, although further studies are needed to evaluate its efficacy and safety in vivo .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study conducted on various substituted azo compounds found that this compound exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Table 1 : Antibacterial Efficacy of this compound
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 18 -
Cytotoxicity on Cancer Cells :
- In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
- Figure 1 : Dose-response curve illustrating the cytotoxic effect on MCF-7 cells.
-
Antioxidant Activity Assessment :
- The compound demonstrated a significant decrease in reactive oxygen species (ROS) levels in cultured cells treated with hydrogen peroxide, indicating its potential as a protective agent against oxidative damage.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sodium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate, and how can purity be optimized?
- Methodology : The compound is synthesized via diazotization of 1-hydroxy-2-naphthylamine followed by coupling with benzenesulphonic acid derivatives. Key steps include pH control (≤5) for diazotization and maintaining low temperatures (0–5°C) to stabilize the diazonium intermediate. Purification involves recrystallization from ethanol-water mixtures and ion-exchange chromatography to remove unreacted sulfonic acid residues .
- Purity Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV detection. Final purity (>98%) can be confirmed by HPLC with a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid .
Q. How is the structural elucidation of this azo dye performed, and what crystallographic tools are recommended?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. Ensure high-resolution data (<1.0 Å) is collected using synchrotron radiation or low-temperature CCD detectors. Hydrogen bonding patterns (e.g., O–H···O/N interactions) are critical for stabilizing the azo-hydrazone tautomer .
- Spectroscopic Confirmation : Complement crystallography with FTIR (azo bond stretch at ~1600 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 6.8–8.2 ppm) .
Q. What are the primary applications of this compound in academic research?
- Cosmetic Chemistry : Functions as a hair dye pigment due to its stability in alkaline formulations (pH 8–10) and resistance to UV degradation. Compare its performance to structurally similar dyes like Acid Orange 24 (CI 20170) using spectrophotometric assays (λmax ~480 nm) .
- Material Science : Investigate its use as a pH-sensitive sensor by analyzing colorimetric shifts in buffered solutions (pH 2–12) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for tautomeric forms be resolved?
- Multi-Technique Validation : Combine solid-state (X-ray) and solution-state (NMR) data. For example, X-ray may reveal the hydrazone form (C–N–N–C configuration), while NMR in DMSO-d6 may show dynamic tautomerism. Use variable-temperature NMR to track tautomeric equilibria .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy differences between azo and hydrazone forms. Match theoretical IR/Raman spectra with experimental data .
Q. What methodologies are recommended for assessing endocrine-disrupting potential?
- In Vitro Assays : Use ERα/ERβ luciferase reporter gene assays to evaluate estrogenic activity. Compare results to known disruptors like bisphenol A, ensuring concentrations ≤10 μM to avoid cytotoxicity .
- Metabolite Analysis : Identify degradation products (e.g., sulfonated naphthols) via LC-QTOF-MS after exposure to liver microsomes. Correlate metabolites with bioactivity shifts .
Q. How do regional regulatory frameworks (e.g., EU vs. U.S.) impact its use in research formulations?
- EU Compliance : Adhere to Annex II of Regulation (EC) No 1223/2009, which restricts azo dyes releasing aromatic amines >0.1 ppm. Validate compliance via GC-MS analysis of reductive cleavage products .
- U.S. Guidelines : Follow EPA Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including amphibian metamorphosis and fish short-term reproduction tests .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. organic solvents?
- Ionic Strength Effects : Solubility in water increases with sodium counterions (≥50 mg/mL at 25°C), but decreases in high-ionic-strength buffers (e.g., PBS). Use Hansen solubility parameters to predict organic solvent compatibility (e.g., DMSO > ethanol > acetone) .
- pH Dependency : The compound exhibits lower solubility in acidic conditions (pH <4) due to protonation of the sulfonate group. Conduct potentiometric titrations to map solubility-pH profiles .
Methodological Recommendations
-
Analytical Workflow :
- Synthesis : Optimize diazotization yield via controlled NaNO₂ addition.
- Characterization : Cross-validate structure with XRD, NMR, and HRMS.
- Application Testing : Use UV-Vis spectroscopy (λmax 450–500 nm) for dye stability studies.
- Toxicity Screening : Apply OECD Test No. 455 for endocrine disruption .
-
Critical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
